molecular formula C17H22N8OS B2711121 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 537702-56-0

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2711121
CAS No.: 537702-56-0
M. Wt: 386.48
InChI Key: RTCMNGBSAKNFGL-UHFFFAOYSA-N
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Description

This compound features a fused triazolo-triazine core substituted with ethylamino groups at positions 5 and 7, a thioether linkage at position 3, and an acetamide moiety connected to an m-tolyl (3-methylphenyl) group.

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8OS/c1-4-18-14-21-15(19-5-2)25-16(22-14)23-24-17(25)27-10-13(26)20-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3,(H,20,26)(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCMNGBSAKNFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the Triazolo-triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to achieve the desired triazolo-triazine structure.

    Introduction of Ethylamino Groups: Ethylamine is introduced to the triazolo-triazine core through nucleophilic substitution reactions, typically under basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions, often using thiolating agents like thiourea or thiol derivatives.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with 3-methylphenylacetyl chloride under anhydrous conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolo-triazine core can be reduced under specific conditions to yield different reduced forms.

    Substitution: The ethylamino groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolo-triazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing other complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The triazolo-triazine core can interact with enzymes or receptors, potentially inhibiting their activity. The ethylamino groups may enhance binding affinity, while the sulfanyl group can participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The primary structural variations among analogues lie in the aryl group attached to the acetamide nitrogen. Key examples include:

Compound Name Substituent on Acetamide Molecular Weight (g/mol) XLogP3* Key Functional Groups
2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(m-tolyl)acetamide (Target) 3-methylphenyl ~402.5† ~3.0‡ Methyl (electron-donating)
2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[...]triazin-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide 3-chloro-4-fluorophenyl 424.8835 ~3.8‡ Cl, F (electron-withdrawing)
2-[[5,7-bis(ethylamino)-[...]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide 3-methoxyphenyl 402.5 3.4 Methoxy (electron-donating)
N-Allyl-2-{[5,7-bis(ethylamino)[...]triazin-3-yl]sulfanyl}-N-(4-cyanobenzyl)acetamide 4-cyanobenzyl + allyl 451.553 ~4.2‡ Cyano, allyl (lipophilic)

*XLogP3: Predicted octanol-water partition coefficient (higher = more lipophilic). †Estimated based on structural similarity to . ‡Estimated using substituent contributions.

Physicochemical and Pharmacokinetic Properties

Lipophilicity: The m-tolyl derivative (target compound) exhibits moderate lipophilicity (XLogP3 ~3.0), balancing solubility and membrane permeability. The methoxy group () slightly elevates XLogP3 (3.4) due to its polar yet bulky nature .

The 4-cyanobenzyl derivative () introduces a strong electron-withdrawing cyano group, which may enhance binding to hydrophobic pockets in enzymes .

Metabolic Stability: Chloro and fluoro substituents () are known to resist oxidative metabolism, suggesting prolonged half-life compared to the target compound . The allyl group in may introduce metabolic liabilities via cytochrome P450-mediated oxidation .

Biological Activity

The compound 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(m-tolyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole core and various functional groups that contribute to its biological properties. Its molecular formula is C16H20N6SC_{16}H_{20}N_{6}S, with a molecular weight of approximately 336.44 g/mol. The presence of the ethylamino groups and the thioether linkage are significant for its biological interactions.

Structural Formula

Chemical Structure C16H20N6S\text{Chemical Structure }\text{C}_{16}\text{H}_{20}\text{N}_{6}\text{S}

Antitumor Activity

Research indicates that derivatives of triazoles exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : IC50 values were reported below 10 µM for related compounds.
  • HeLa (Cervical Cancer) : Similar compounds exhibited IC50 values ranging from 5 to 15 µM.

These findings suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have shown that triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.

The mechanism of action for compounds like this compound is primarily attributed to their ability to interfere with nucleic acid synthesis and disrupt cellular metabolism. The thioether moiety may enhance the lipophilicity of the molecule, facilitating better membrane penetration and bioavailability.

Study on Antitumor Activity

A recent study published in Molecules investigated the cytotoxic effects of various triazole derivatives on MCF-7 cells. The study utilized an MTT assay to assess cell viability post-treatment with varying concentrations of the compounds. Results indicated that certain modifications in the side chains significantly enhanced cytotoxicity.

Study on Antimicrobial Efficacy

Another research article focused on the synthesis and evaluation of triazole derivatives against multidrug-resistant bacterial strains. The study highlighted that structural modifications could lead to improved antimicrobial activity compared to existing antibiotics.

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